4-乙酰基-L-苯丙氨酸

描述

4-Acetyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine . It is also known as L-4-Acetylphenylalanine Hydrochloride, p-Acetyl-L-phenylalanine Hydrochloride, and para-acetylphenylalanine .

Synthesis Analysis

The synthesis of 4-Acetyl-L-phenylalanine involves the N-Acetylation of L-phenylalanine in the presence of acetic anhydride . The resulting product is then purified through recrystallization or chromatography .

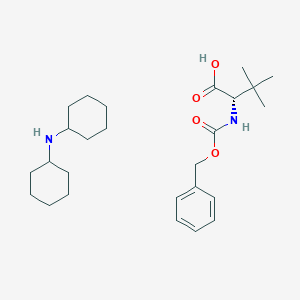

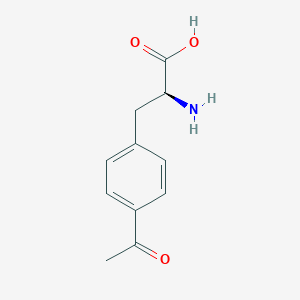

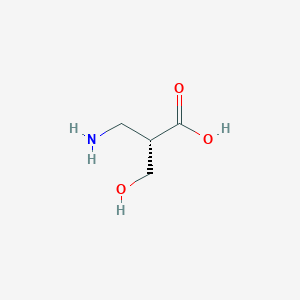

Molecular Structure Analysis

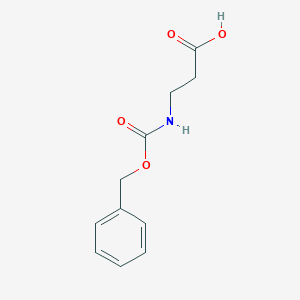

The molecular formula of 4-Acetyl-L-phenylalanine is C11H13NO3 . Its molecular weight is 207.23 . The IUPAC Standard InChI is InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 .

Physical And Chemical Properties Analysis

4-Acetyl-L-phenylalanine is a solid substance . Its molecular weight is 243.69 . The compound is synthetic .

科学研究应用

Microbial Biosynthesis of L-Phenylalanine

4-Acetyl-L-phenylalanine: serves as a precursor in the microbial biosynthesis of L-phenylalanine . Researchers have developed bioconversion processes in E. coli that utilize inexpensive aromatic precursors like benzaldehyde or benzyl alcohol to produce L-phenylalanine efficiently . This method offers a cost-effective alternative for producing this essential amino acid, which has widespread industrial applications.

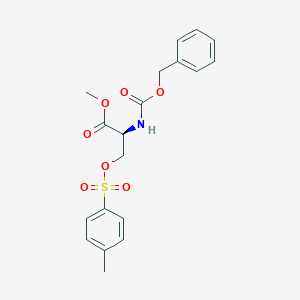

Synthesis of Anti-Inflammatory Drugs

The compound is instrumental in the synthesis of 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA) , a promising drug for treating joint diseases . The amidation process of 4-Acetyl-L-phenylalanine is critical in creating this anti-inflammatory agent, showcasing its role in pharmaceutical development.

Enzyme Kinetics and Protein Synthesis Studies

In scientific research, 4-Acetyl-L-phenylalanine is used to study enzyme kinetics and protein synthesis. Its role in these fundamental biological processes makes it a valuable tool for understanding the mechanisms of life at a molecular level.

Drug Discovery and Development

This compound is also utilized in drug discovery, particularly in the initial screening phases where its interactions with various enzymes and receptors are studied. It aids in identifying potential therapeutic targets and optimizing drug candidates.

Flavonoid Biosynthesis

The shikimate and phenylpropanoid pathways, which involve 4-Acetyl-L-phenylalanine , are crucial for the biosynthesis of diverse flavonoids. These pathways lead to the production of various flavonoids, which have significant health benefits and are used in supplements and nutraceuticals .

Production of High-Value Amino Acids

Finally, 4-Acetyl-L-phenylalanine is part of a systematic bioconversion process designed to produce high-value amino acids from low-cost starting materials. This application demonstrates its potential in creating a sustainable and economical source of essential amino acids .

安全和危害

未来方向

Future research on 4-Acetyl-L-phenylalanine could focus on its potential use in the development of new drugs. Additionally, systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

作用机制

Target of Action

It is known that acetylated amino acids like 4-acetyl-l-phenylalanine can interact with various enzymes and transporters in the cell .

Mode of Action

It has been suggested that acetylation of amino acids can switch their uptake into cells from the l-type amino acid transporter (lat1) used by the parent amino acid to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters can potentially alter the intracellular concentrations of these amino acids and their metabolites, thereby influencing various cellular processes .

Biochemical Pathways

It is known that phenylalanine, the parent amino acid of 4-acetyl-l-phenylalanine, is involved in several important biochemical pathways, including the synthesis of proteins and other bioactive molecules . Acetylation of phenylalanine could potentially affect these pathways by altering the availability or activity of phenylalanine.

Pharmacokinetics

It is known that acetylated compounds often have different pharmacokinetic properties compared to their parent compounds . For example, acetylation can affect a compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

It is known that acetylated amino acids can have various effects on cellular processes, potentially influencing cell growth, metabolism, and signaling .

Action Environment

The action of 4-Acetyl-L-phenylalanine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence the action of 4-Acetyl-L-phenylalanine .

属性

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346627 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-L-phenylalanine | |

CAS RN |

122555-04-8 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)